3-Methyl-4-phenylaniline
Overview
Description
3-Methyl-4-phenylaniline: is an organic compound with the chemical formula C₁₃H₁₃N . It belongs to the group of aromatic amines and serves as a vital building block in the synthesis of various organic molecules. 3-Methyl-4-aminotoluene or 3-Methyl-p-toluidine . It has gained significant research interest due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylaniline can be achieved through several methods. One common approach involves the Friedel-Crafts reaction using Brönsted acidic ionic liquid as a catalyst . This method is beneficial as it is metal- and solvent-free, making it environmentally friendly. The reaction typically involves the use of commercial aldehydes and primary, secondary, or tertiary anilines .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of nitro compounds or amination of halogenated aromatic compounds . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as or .
Reduction: Reduction reactions typically involve reagents like or in the presence of a catalyst.
Substitution: This compound can participate in electrophilic aromatic substitution reactions, where common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Produces corresponding quinones or nitroso compounds.
Reduction: Yields amines or other reduced derivatives.
Substitution: Forms halogenated or sulfonated aromatic compounds.
Scientific Research Applications
3-Methyl-4-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylaniline involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions , leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes , modulating biological processes such as cell signaling and gene expression .
Comparison with Similar Compounds
- 4-Methyl-3-phenylaniline
- 2-Methyl-4-phenylaniline
- 3-Methyl-2-phenylaniline
Comparison: 3-Methyl-4-phenylaniline is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity . Compared to similar compounds, it may exhibit different physical properties such as melting point and solubility, as well as distinct biological effects .
Properties
IUPAC Name |
3-methyl-4-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXYCLFSHMBXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978917 | |
Record name | 2-Methyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63019-97-6 | |
Record name | 2-Methyl[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63019-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Biphenylamine, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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